molecular formula C12H9Cl2N B3101166 3-Chloro-4-(4-chlorophenyl)benzenamine CAS No. 138588-57-5

3-Chloro-4-(4-chlorophenyl)benzenamine

Cat. No.: B3101166
CAS No.: 138588-57-5
M. Wt: 238.11 g/mol
InChI Key: XUKCHHOHKUJLJD-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-chlorophenyl)benzenamine is an organic compound with the molecular formula C12H9Cl2N It is a derivative of benzenamine, where the amine group is substituted with two chlorine atoms at the 3rd and 4th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-chlorophenyl)benzenamine typically involves the chlorination of 4-chlorophenylbenzenamine. One common method is the electrophilic aromatic substitution reaction, where chlorine gas (Cl2) is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-chlorophenyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Products with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

3-Chloro-4-(4-chlorophenyl)benzenamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-chlorophenyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A simpler derivative with a single chlorine atom.

    3,4-Dichloroaniline: Similar structure with two chlorine atoms at different positions.

    4-Chlorobenzylamine: Contains a benzylamine group instead of a benzenamine group.

Uniqueness

3-Chloro-4-(4-chlorophenyl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-(4-chlorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKCHHOHKUJLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-bromo-3-chloroaniline (3.0 g, 14.5 mmol), (4-chlorophenyl)boronic acid (2.7 g, 17.4 mmol), Pd(dppf)Cl2 (1.2 g, 1.5 mmol), and K2CO3 (4.0 g, 29.1 mmol) were dissolved in 1,4-dioxane (60 mL) and water (15 mL) and the resulting mixture was heated to 80° C. After 16 h the resulting mixture was cooled to room temperature, diluted with EtOAc, washed with water and brine, dried (Na2SO4), and dry packed onto silica gel. Column chromatography yielded the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,4'-dichloro-4-nitro-biphenyl was prepared by dissolving 2-chloro-4-nitroaniline (2.6 g, 15 mmol) in chlorobenzene (20 mL, 200 mmol), heated to 120° C. under a nitrogen atmosphere. i-Amylnitrite (3.4 mL, 25 mmol) was added to the solution slowly over 1 h via a syringe pump and canula. After stirring for 12 h the reaction mixture was cooled to ambient temperature and the excess chlorobenzene was removed in vacuo. The residue after evaporation was chromatographed by filtration through silica gel as in Example 1A, using mixture of hexane and ethyl acetate (80:20) as the eluent. Further purification was achieved by chromatography [Chromatotron®, 4 mm silica gel, hexanes/methylene chloride, 80:20, 20 mL/min] which yielded the title compound (1.75 g). Mass spectrum: m/z at 267 for C12H7Cl2NO2.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
i-Amylnitrite
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Bromo-3-chloroaniline (2.0 g, 9.7 mmol), (4-chlorophenyl)boronic acid (2.0 g, 12.7 mmol), Pd(dppf)Cl2 (713 mg, 1.0 mmol), 2M aqueous Na2CO3 (12.2 mL, 24.4 mmol) were dissolved in 1,4-dioxane (30 mL) and the resulting mixture was heated to 90° C. After 16 h the resulting mixture was cooled to room temperature, then diluted with EtOAc, washed with water and brine. The organic layer was dried (Na2SO4), concentrated and diethyl ether was added. The resulting precipitate was filtered and dried in vacuo to yield the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
713 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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